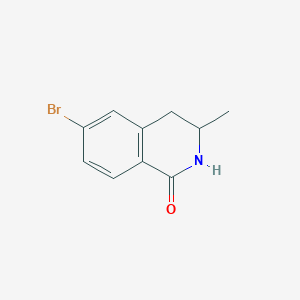
6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one
説明
6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that has garnered interest in various fields of biological research. Its unique structure, characterized by a bromine substituent, contributes to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C₉H₈BrNO, with a molecular weight of 226.07 g/mol. The presence of the bromine atom significantly influences its reactivity and biological activity compared to similar compounds.
Dopamine D3 Receptor Ligand :
this compound acts as a ligand for the dopamine D3 receptor, which is implicated in various neurological processes including reward and addiction pathways. This interaction can modulate dopaminergic signaling, potentially influencing behaviors related to these pathways.
MK2 Inhibition :
The compound also exhibits properties as an MK2 inhibitor. MK2 is involved in the p38 MAPK signaling pathway, which plays a crucial role in cellular responses to stress and inflammation. By inhibiting MK2, this compound may reduce inflammation and alter cytokine release profiles, particularly TNFα.
Neuroprotective Effects
Recent studies have demonstrated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit neuroprotective effects. For instance, compounds similar to this compound showed significant reductions in cell apoptosis in PC12 cells under corticosterone-induced stress conditions. Mechanistic studies indicated that these compounds could up-regulate brain-derived neurotrophic factor (BDNF) levels and down-regulate reactive oxygen species (ROS), enhancing cell survival and proliferation .
Antimicrobial Activity
In agricultural applications, derivatives of this compound have been investigated for their antifungal properties. A study reported that certain derivatives exhibited superior antioomycete activity against Pythium recalcitrans compared to traditional antifungal agents. The most potent derivative showed an effective concentration (EC50) of 14 mM against this pathogen .
Neuroprotection in Animal Models
In vivo studies using rat models have shown that specific derivatives of the isoquinoline scaffold can significantly reduce immobility times in forced swim tests (FST), suggesting antidepressant-like effects. These compounds also improved locomotor activity compared to controls like Agomelatine and Fluoxetine .
Cytotoxicity Assessment
Cytotoxicity assays conducted on human cell lines (HEK293 and L02) revealed that many derivatives displayed low toxicity profiles at concentrations up to 100 μM. Notably, compound 6a-1 , a close analog of this compound, exhibited significantly lower cytotoxicity than Agomelatine while maintaining neuroprotective efficacy .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Notable Features |
|---|---|---|
| This compound | D3 receptor ligand; MK2 inhibitor; neuroprotective | Bromine substituent enhances reactivity |
| 6-Chloro-3-methyl-3,4-dihydroisoquinolin-1(2H)-one | Similar activities but lower binding affinity | Chlorine atom alters electronic properties |
| 6-Fluoro-3-methyl-3,4-dihydroisoquinolin-1(2H)-one | Potentially similar but distinct reactivity | Fluorine affects interactions with biological targets |
特性
IUPAC Name |
6-bromo-3-methyl-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-4-7-5-8(11)2-3-9(7)10(13)12-6/h2-3,5-6H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUKGSUONYQZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















